molecular formula C20H32N6S2 B1458857 Pramipexole dimer CAS No. 1973461-14-1

Pramipexole dimer

Cat. No. B1458857
M. Wt: 420.6 g/mol
InChI Key: FDILCXYULUBXSL-QPPOZKHWSA-N
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Description

Pramipexole, sold under the brand Mirapex among others, is a medication used to treat Parkinson’s disease (PD) and restless legs syndrome (RLS). In Parkinson’s disease, it may be used alone or together with levodopa . Pramipexole is a dopamine agonist of the non-ergoline class .


Synthesis Analysis

A drug-excipient interaction impurity associated with the degradation process of pramipexole was isolated. The degradation impurity was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. An efficient and straightforward synthetic approach was developed to prepare the degradation impurity to confirm its proposed degradation pathway and structure .


Molecular Structure Analysis

The degradation impurity was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine . The structure of the impurity was identified and fully characterized using high resolution mass spectrometry, IR and NMR techniques .


Chemical Reactions Analysis

The LC-MS analysis was carried out using an HPLC system from Agilent 1290 Infinity coupled with a TOF/Q-TOF mass spectrometer from Agilent Technologies 6540 UHD (USA) .


Physical And Chemical Properties Analysis

The pramipexole dihydrochloride monohydrate is a non-ergot dopamine agonist . Its chemical name is (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino) benzothiazole dihydrochloride monohydrate (C10H17N3S•2HCl•H2O) with a molecular weight of 302.72 Da .

Scientific Research Applications

  • Impulsive-Compulsive Spectrum Disorders

    • Application : Pramipexole can induce “impulsive-compulsive spectrum disorders” such as compulsive gambling, punding, hypersexuality, and overeating, even in people without any prior history of these behaviours .
    • Method : It is taken orally. The dosage and frequency would be determined by a healthcare professional based on the individual’s condition .
    • Results : There have been anecdotal reports of abrupt and severe personality changes related to impulsivity and loss of self-control in a minority of patients .
  • Treatment of Anhedonic Depression

    • Application : Pramipexole has been used off-label for the treatment of anhedonic depression .
    • Method : It is taken orally as an adjunctive therapy for treatment-resistant depression .
    • Results : The first major studies of its efficacy in treating anhedonic depression were conducted in 2022 .
  • Fibromyalgia

    • Application : Some studies have suggested that Pramipexole may be effective in the treatment of fibromyalgia .
    • Method : It is taken orally, usually in the evening, and the dosage is gradually increased over several weeks .
    • Results : Patients have reported a significant reduction in pain and fatigue, and an improvement in sleep .
  • Cluster Headache

    • Application : Pramipexole has been used off-label for the treatment of cluster headaches .
    • Method : It is taken orally, and the dosage is determined by a healthcare professional based on the individual’s condition .
    • Results : Some patients have reported a decrease in the frequency and severity of their headaches .

Safety And Hazards

Pramipexole should be handled with care. Avoid all unnecessary personal contact and use protective clothing when risk of exposure occurs. Use in a well-ventilated area and avoid contact with incompatible materials. When handling, do not eat, drink or smoke. Keep containers securely sealed when not in use .

Future Directions

Future research directions could involve modeling proposed pharmaceutical agents with thiazol cores to infer their binding affinities and examining the modeled interaction of proposed drugs with D2 and D3 .

properties

IUPAC Name

(6S)-6-N-[3-[[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]amino]-2-methylpentyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6S2/c1-3-14(24-13-5-7-16-18(9-13)28-20(22)26-16)11(2)10-23-12-4-6-15-17(8-12)27-19(21)25-15/h11-14,23-24H,3-10H2,1-2H3,(H2,21,25)(H2,22,26)/t11?,12-,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDILCXYULUBXSL-QPPOZKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)CNC1CCC2=C(C1)SC(=N2)N)NC3CCC4=C(C3)SC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(C)CN[C@H]1CCC2=C(C1)SC(=N2)N)N[C@H]3CCC4=C(C3)SC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pramipexole dimer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Parsha, YR Kumar, M Ravichander - Journal of Liquid …, 2015 - Taylor & Francis
A sensitive, rugged, and robust LC-MS/MS and NMR analysis has been developed for the identification and characterization of key impurities of Linagliptin and Pramipexole. Linagliptin …
Number of citations: 9 www.tandfonline.com
GV Krishna, SK Kumar, A REDDY… - Asian Journal of …, 2017 - researchgate.net
A new validated stability indicating ion-pair HPLC method was developed for evaluation of impurities of pramipexole from low dose extended release tablet formulation. Challenges …
Number of citations: 1 www.researchgate.net
N Al-Rifai, A Alshishani, B Saad, A Rasras, J Zahra… - Separations, 2022 - mdpi.com
A drug-excipient interaction impurity associated with the degradation process of pramipexole was isolated. The impurity was detected during the stability study of pramipexole extended-…
Number of citations: 2 www.mdpi.com

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